Methyl 5-nitropent-2-enoate
Description
Methyl 5-nitropent-2-enoate is an α,β-unsaturated ester bearing a nitro group at the terminal carbon of the pentenoyl chain. Its structure combines electrophilic (nitro group) and electron-withdrawing (ester) functionalities, making it a versatile intermediate in organic synthesis, particularly in cycloadditions and conjugate addition reactions.
Properties
CAS No. |
67810-58-6 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl 5-nitropent-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(8)4-2-3-5-7(9)10/h2,4H,3,5H2,1H3 |
InChI Key |
HANFSKQIDADPNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-nitropent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a suitable precursor such as a ketone or ester, reacts with an alkyl halide in an S_N2 reaction to introduce the desired alkyl group . This method is advantageous due to its simplicity
Comparison with Similar Compounds
Structural and Functional Group Analogues
Ethyl 5-(Dimethylamino)-2-Hydrazinylidenepentanoate ()
- Structure : Features a hydrazinylidene group instead of a nitro group, with an ethyl ester.
- Synthesis: Prepared via diazotization and coupling reactions under acidic conditions, contrasting with the likely nitration or Michael addition routes for methyl 5-nitropent-2-enoate .
- Reactivity: The hydrazinylidene moiety enables cyclization reactions, whereas the nitro group in this compound favors electrophilic interactions.
Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate ()
- Structure : Contains a diphenyl-substituted alkyne and an ethoxycarbonyloxy group, differing in substituent placement and electronic effects.
- Applications : Used in gold-catalyzed cyclizations, highlighting how terminal functional groups (e.g., nitro vs. ethoxycarbonyloxy) dictate reaction pathways .
Physical and Chemical Properties
Methyl Esters ()
Table 1 compares methyl esters with nitro or unsaturated functionalities:

*Estimated values based on analogues .
- Key Observations: The nitro group in this compound increases molecular weight and boiling point compared to simpler α,β-unsaturated esters. Solubility trends align with polar nitro groups enhancing compatibility with aprotic solvents like DMSO or acetone.
Nitro Group vs. Other Electron-Withdrawing Groups
- Nitro Group : Enhances electrophilicity of the α,β-unsaturated system, enabling nucleophilic attacks (e.g., Michael additions) more efficiently than esters lacking nitro substituents .
- Comparison with Methyl Violet (): While methyl violet is a triarylmethane dye, its nitro derivatives share reactivity patterns (e.g., redox activity) with this compound .
Crystallographic Analysis ()
- Structural determination of similar nitro esters often employs SHELX and ORTEP-III for crystallographic refinement, suggesting analogous methods for resolving this compound’s conformation .
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